molecular formula C19H18N2O2S B3860526 N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-6-(methylthio)-2-quinolinamine

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-6-(methylthio)-2-quinolinamine

Cat. No.: B3860526
M. Wt: 338.4 g/mol
InChI Key: MUMWGWDGDGORCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-6-(methylthio)-2-quinolinamine is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is also known as BDBM-443 and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-6-(methylthio)-2-quinolinamine is not fully understood. However, it has been found to exhibit inhibitory activity against certain enzymes, including tyrosine kinases. This activity may be due to the ability of the compound to bind to the active site of the enzyme and prevent its activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound is cytotoxic to certain cancer cell lines. It has also been found to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-6-(methylthio)-2-quinolinamine in lab experiments is its potent inhibitory activity against certain enzymes. This makes it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its cytotoxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-6-(methylthio)-2-quinolinamine. One of the most significant directions is the development of new drugs based on the inhibitory activity of this compound. Further studies are also needed to understand the mechanism of action of this compound and its potential applications in other fields, such as agriculture and food science.
Conclusion:
This compound is a chemical compound that has gained attention due to its potential applications in scientific research. The synthesis of this compound has been achieved through various methods, and it has been found to exhibit potent inhibitory activity against certain enzymes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-6-(methylthio)-2-quinolinamine has been used in scientific research for various purposes. One of the most significant applications of this compound is in the field of drug discovery. It has been found to exhibit potent inhibitory activity against certain enzymes, which makes it a potential candidate for the development of new drugs.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-6-methylsulfanylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-12-7-19(21-16-5-4-14(24-2)9-15(12)16)20-10-13-3-6-17-18(8-13)23-11-22-17/h3-9H,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMWGWDGDGORCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)SC)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-6-(methylthio)-2-quinolinamine

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